![molecular formula C18H23NO2 B1623292 (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 3990-01-0](/img/structure/B1623292.png)
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a potent semi-synthetic opioid, known chemically as 3-Methoxy-17-methyl-4,5α-epoxymorphinan. It is the penultimate intermediate in the manufacture of desomorphine from codeine. This compound is a potent analgesic, being as effective as morphine. It is partially metabolized into desomorphine, among other metabolites, after parenteral and oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized from codeine through a series of chemical reactions. The process involves the hydrogenation of codeine to dihydrocodeine, followed by the removal of the hydroxyl group to form desocodeine. The reaction conditions typically involve the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of desocodeine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desomorphine.
Reduction: The compound can be reduced to form dihydrodesocodeine.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products:
Oxidation: Desomorphine
Reduction: Dihydrodesocodeine
Substitution: Various substituted desocodeine derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioids and analgesics.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential use in treating severe pain.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is partially metabolized into desomorphine, which also contributes to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Codeine: A naturally occurring opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Desomorphine: A synthetic opioid derived from desocodeine, known for its rapid onset and short duration of action.
Comparison: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is unique in its intermediate role in the synthesis of desomorphine from codeine. Unlike codeine, which is naturally occurring, desocodeine is semi-synthetic. Compared to morphine, desocodeine has similar analgesic potency but differs in its metabolic pathway and intermediate role. Desomorphine, derived from desocodeine, is more potent than morphine but has a higher potential for abuse .
Eigenschaften
CAS-Nummer |
3990-01-0 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H23NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h6-7,12-13,15H,3-5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |
InChI-Schlüssel |
ZJWPQUSUXBOTPF-SCGCMHLBSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3CCC4 |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


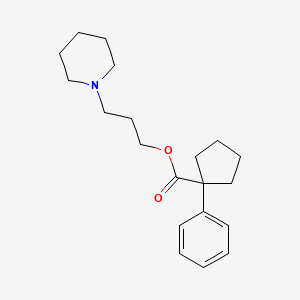

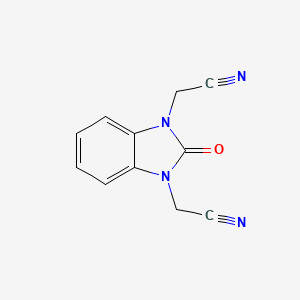



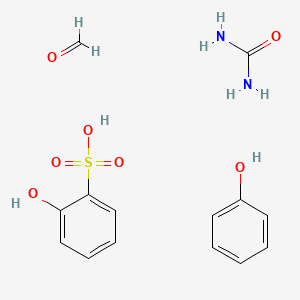
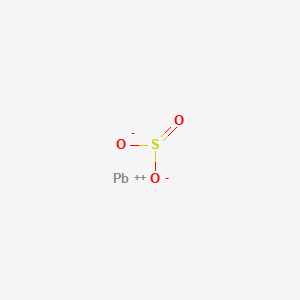


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)

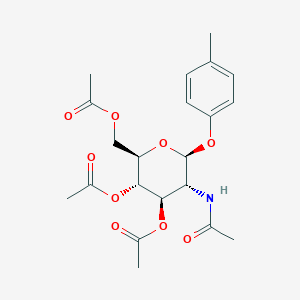
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)
